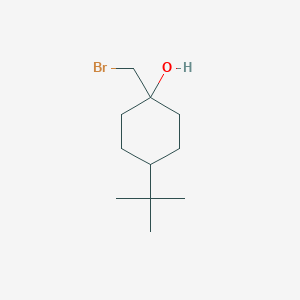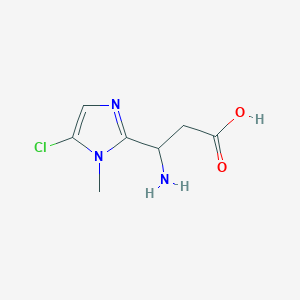
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is a synthetic compound that features an imidazole ring, a common structure in many biologically active molecules. The presence of both amino and carboxylic acid functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Amino Acid Formation: The chlorinated imidazole is reacted with an appropriate amino acid precursor, such as 3-aminopropanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.
Imidazole-4-acetic acid: Another imidazole derivative with different substituents.
Uniqueness
3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to the presence of both a chlorine atom and an amino acid moiety, which can impart distinct chemical and biological properties compared to other imidazole derivatives .
Propiedades
Fórmula molecular |
C7H10ClN3O2 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-5(8)3-10-7(11)4(9)2-6(12)13/h3-4H,2,9H2,1H3,(H,12,13) |
Clave InChI |
GSGOVRUJAVDCHF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1C(CC(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13303920.png)
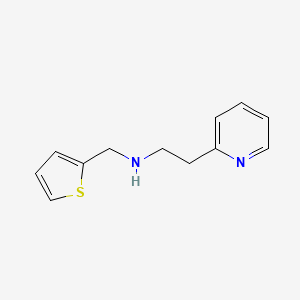

![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)

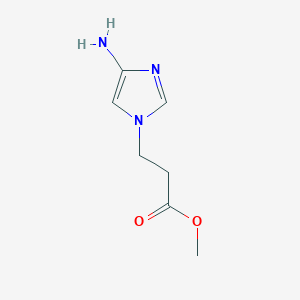
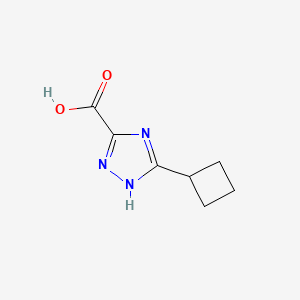
![(Pentan-3-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13303968.png)

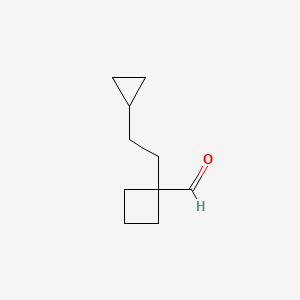
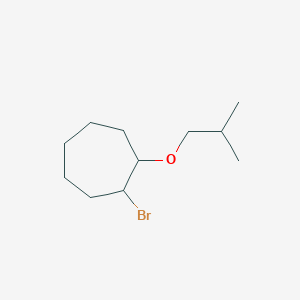
![3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)
